molecular formula C13H13NOS3 B1335695 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-15-5

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No. B1335695
M. Wt: 295.5 g/mol
InChI Key: TUUWVDUMWZBPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The design and synthesis of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones have been represented . The structures of the new synthesized compounds were unambiguously confirmed by 1H and 13C NMR spectroscopy data and HPLC–HRMS spectrometry .


Molecular Structure Analysis

The molecular structure of this compound involves a tricyclic fragment that is linearly bound or/and condensed with another heterocyclic fragment .


Chemical Reactions Analysis

The behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles has been studied . The rate of cycloaddition is reduced along with the decrease of electron-deficiency of the triple bond .

Scientific Research Applications

Protein Kinase Inhibition and Antitumor Activity

  • A study by Medvedeva and Shikhaliev (2022) focused on the synthesis of derivatives of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, demonstrating their application as protein kinase inhibitors with potential antitumor activity. These compounds showed significant inhibition of JAK3 and other kinases, indicating their potential for cancer treatment (Medvedeva & Shikhaliev, 2022).

Heterocyclic System Synthesis

  • Research by Medvedeva et al. (2006) involved synthesizing novel polycondensed heterocyclic systems based on 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. This work contributed to the development of new methods for creating diverse heterocyclic structures (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).

1,3-Dipolar Cycloaddition Reactions

  • Shikhaliev et al. (1999) studied the behavior of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione in 1,3-dipolar cycloaddition reactions. This research explored the reaction mechanisms and products, contributing to the understanding of cycloaddition processes in organic chemistry (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).

Synthesis of Hydroquinoline Derivatives

  • A study by Manahelohe et al. (2015) involved the synthesis of 6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives with hydroquinoline moieties. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of hydroquinoline derivatives (Manahelohe, Shikhaliev, & Potapov, 2015).

Antimicrobial Activity

properties

IUPAC Name

6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-13(2)11-9(12(16)18-17-11)7-5-4-6-8(15-3)10(7)14-13/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWVDUMWZBPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=S)SS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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